molecular formula C5H11ClN6O B2783522 2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride CAS No. 2377032-53-4

2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride

Cat. No. B2783522
CAS RN: 2377032-53-4
M. Wt: 206.63
InChI Key: SHAXLFQDGYHSFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride has been described . The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has also been reported, using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The InChI code for a similar compound, 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride, is 1S/C5H10N6O.ClH/c1-11-9-5(8-10-11)7-4(12)2-3-6;/h2-3,6H2,1H3,(H,7,9,12);1H .


Chemical Reactions Analysis

The reaction of sodium azide and triethyl orthoformate with corresponding amines has been reported to yield tetrazoles . The reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid has also been described .

Scientific Research Applications

Heterocyclic Compound Synthesis

2-Amino-3-(2-methyltetrazol-5-yl)propanamide; hydrochloride is involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it has been used in the preparation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising antimicrobial activities against various organisms including Gram-negative bacteria, Gram-positive bacteria, and yeast. The synthesis involves reactions with hydroxylamine hydrochloride and cyanoacetic acid under specific conditions, leading to a variety of uniquely substituted heterocyclic substances (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Microwave-assisted Synthesis

Another area of application is in microwave-assisted synthesis, where 2-Amino-3-(2-methyltetrazol-5-yl)propanamide; hydrochloride plays a role in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This method provides a new route for synthesizing these compounds, which are significant in medicinal and agricultural chemistry. The process involves reactions with amines and succinimide derivatives, leading to the efficient preparation of a diverse library of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with potential applications in developing new chemical entities (Tan, Lim, & Dolzhenko, 2017).

Antimicrobial Properties

The compound also finds use in the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. These synthesized compounds have been tested for their antibacterial and antifungal activities, showing significant antimicrobial properties. The synthesis involves copper-catalyzed anionarylation of acrylic and methacrylic acids amides, leading to the production of these potentially therapeutic agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Energetic Material Synthesis

In the field of energetic materials, 2-Amino-3-(2-methyltetrazol-5-yl)propanamide; hydrochloride is involved in the synthesis of methylated aminotetrazole salts. These compounds have been fully characterized and exhibit good thermal stabilities, making them suitable for applications in explosives and propellants. The synthesis involves methylation and protonation processes, resulting in a new family of energetic materials (Karaghiosoff, Klapötke, Mayer, Sabaté, Penger, & Welch, 2008).

Safety and Hazards

The safety information for 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6O.ClH/c1-11-9-4(8-10-11)2-3(6)5(7)12;/h3H,2,6H2,1H3,(H2,7,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAXLFQDGYHSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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